molecular formula C17H16F2N4O2 B2552101 N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1226449-90-6

N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2552101
CAS RN: 1226449-90-6
M. Wt: 346.338
InChI Key: SUQFZZKKUWWLDJ-UHFFFAOYSA-N
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Description

The compound N-(2,6-difluorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a chemical entity that appears to be related to a class of compounds with biological activity. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their potential biological activities, such as acting as inverse agonists at the CB2 receptor , imaging agents for cancer , and possessing antibacterial, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic chemical precursors such as 2,6-difluorobenzoic acid . The synthesis process can be complex, involving several stages to introduce various functional groups and to build the heterocyclic core of the molecule. For example, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide was achieved in 9 steps with a 1% overall chemical yield .

Molecular Structure Analysis

The molecular structure of compounds in this class typically includes a pyrazole

Scientific Research Applications

Antiallergic Activity

Studies on similar compounds have demonstrated potential antiallergic activity. For instance, derivatives like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines have shown significant antiallergic effects, with certain derivatives being more potent than disodium cromoglycate when administered both intravenously and orally. This suggests potential applications in developing antiallergic medications (Nohara et al., 1985).

Imaging Agents for Cancer

Another area of application involves the synthesis of imaging agents for cancer diagnosis. For example, the synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a PET agent for imaging B-Raf(V600E) in cancers highlights the relevance of such compounds in oncological research, providing a pathway to detect and monitor cancer progression non-invasively (Wang et al., 2013).

Cytotoxicity and Anticancer Agents

Research into pyrazolopyrimidine derivatives has uncovered their potential as anticancer and anti-inflammatory agents. This includes novel pyrazolopyrimidines derivatives evaluated for their cytotoxicity against cancer cells and their inhibition of 5-lipoxygenase, indicating their therapeutic potential in cancer and inflammatory diseases (Rahmouni et al., 2016).

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2/c1-9(2)23-7-11(15-12(8-23)17(25)22-21-15)16(24)20-6-10-13(18)4-3-5-14(10)19/h3-5,7-9H,6H2,1-2H3,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQFZZKKUWWLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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